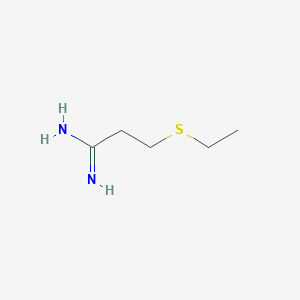
3-(Ethylthio)propanimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Ethylthio)propanimidamide is an organic compound with the molecular formula C5H12N2S It is characterized by the presence of an ethylthio group attached to a propanimidamide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Ethylthio)propanimidamide typically involves the reaction of ethylthiol with propanimidamide under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to ensure high yield and purity. The specific reaction conditions, such as temperature and pressure, can vary depending on the desired outcome and scale of production .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. This method allows for better control over reaction parameters and can lead to higher efficiency and consistency in product quality .
Analyse Des Réactions Chimiques
Types of Reactions: 3-(Ethylthio)propanimidamide can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the functional groups present in the compound.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the ethylthio group to a sulfoxide or sulfone.
Reduction: Reducing agents like lithium aluminum hydride can reduce the imidamide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the ethylthio group, leading to the formation of various derivatives.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethylthio group can yield sulfoxides or sulfones, while reduction of the imidamide group can produce amines .
Applications De Recherche Scientifique
3-(Ethylthio)propanimidamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as bioactive agents, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Mécanisme D'action
The mechanism of action of 3-(Ethylthio)propanimidamide involves its interaction with specific molecular targets. The ethylthio group can participate in various biochemical pathways, influencing the compound’s biological activity. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may interact with enzymes and receptors involved in cellular processes .
Comparaison Avec Des Composés Similaires
- 3-(Methylthio)propanimidamide
- 3-(Propylthio)propanimidamide
- 3-(Butylthio)propanimidamide
Comparison: Compared to its analogs, 3-(Ethylthio)propanimidamide exhibits unique properties due to the presence of the ethylthio group. This group can influence the compound’s reactivity, solubility, and biological activity. For instance, the ethylthio group may provide better stability and bioavailability compared to the methylthio or propylthio analogs .
Propriétés
Formule moléculaire |
C5H12N2S |
|---|---|
Poids moléculaire |
132.23 g/mol |
Nom IUPAC |
3-ethylsulfanylpropanimidamide |
InChI |
InChI=1S/C5H12N2S/c1-2-8-4-3-5(6)7/h2-4H2,1H3,(H3,6,7) |
Clé InChI |
TUSNBKSWEYSSAN-UHFFFAOYSA-N |
SMILES canonique |
CCSCCC(=N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl N-[2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethyl]carbamate](/img/structure/B13614288.png)
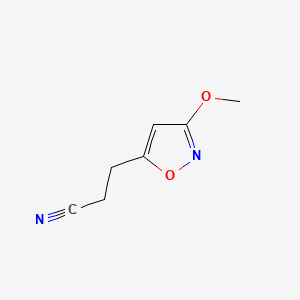


![(1S,3R,6R)-2-[(tert-butoxy)carbonyl]-7,7-difluoro-2-azabicyclo[4.1.0]heptane-3-carboxylicacid](/img/structure/B13614315.png)
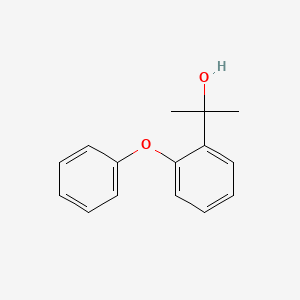
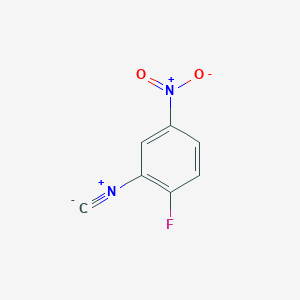

![(2S,4R)-4-hydroxy-1-[(2R)-2-[2-(2-hydroxyethoxy)acetamido]-3,3-dimethylbutanoyl]-N-{[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl}pyrrolidine-2-carboxamide](/img/structure/B13614329.png)
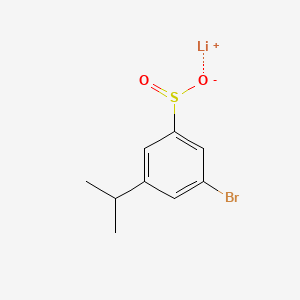

![2-Amino-6,8-dibromo-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13614343.png)


